

Application of High-Performance Liquid Chromatography (HPLC) for Inulin Analysis

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Compound of Interest

Compound Name: *Inuline*

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Introduction

Inulin, a naturally occurring polysaccharide belonging to the fructan group, is widely utilized in the food and pharmaceutical industries as a prebiotic, dietary fiber, and a low-calorie sugar substitute.[1] Its functional and nutritional properties are dependent on its degree of polymerization (DP).[2] Accurate and reliable analytical methods are therefore essential for the quality control and labeling of inulin-containing products. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of inulin and its related fructooligosaccharides (FOS).[2][3] This document provides detailed application notes and protocols for the analysis of inulin using various HPLC methods.

Application Notes

Principle of HPLC for Inulin Analysis

The analysis of inulin by HPLC primarily relies on size-exclusion chromatography (SEC) or hydrophilic interaction liquid chromatography (HILIC) principles. In SEC, molecules are separated based on their hydrodynamic volume, with larger molecules (higher DP inulin) eluting earlier than smaller ones. HILIC, on the other hand, separates analytes based on their polarity, which is also related to the chain length of the fructan. Due to the lack of a strong chromophore in the inulin molecule, detection is typically achieved using universal detectors such as Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD).[3][4]

Chromatographic Systems

Columns:

- **Ligand-Exchange Columns:** Columns packed with a stationary phase containing metal ions (e.g., Ca^{2+} , Pb^{2+}) are commonly used. The Aminex HPX-87 series (e.g., HPX-87C, HPX-87H) and columns with Pb^{2+} are frequently cited for separating carbohydrates.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Amino Columns:** Amino-propyl bonded silica columns are also effective for separating oligosaccharides based on their chain length.
- **Amide Columns:** Columns like the Waters XBridge Amide are used for the separation of inulin-type FOS with gradient elution.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Mobile Phase:

- For many methods, especially those using ligand-exchange columns and RID, the mobile phase is simply HPLC-grade water, often heated to high temperatures (e.g., 80-85 °C) to reduce viscosity and improve peak shape.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[11\]](#)
- For methods employing amino or amide columns, a mixture of acetonitrile and water is typically used as the mobile phase.[\[4\]](#)[\[9\]](#)

Detectors:

- **Refractive Index Detector (RID):** This is a universal detector that measures the change in the refractive index of the eluent from the column relative to a reference. It is widely used for inulin analysis due to its simplicity and robustness.[\[1\]](#)[\[5\]](#)[\[11\]](#) However, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.
- **Evaporative Light Scattering Detector (ELSD):** ELSD is another universal detector that is more sensitive than RID and is compatible with gradient elution.[\[12\]](#) It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the non-volatile analyte particles.
- **Charged Aerosol Detector (CAD):** CAD is also a universal detector compatible with gradient elution and is known for its high sensitivity and consistent response for non-volatile analytes.

[\[8\]](#)[\[10\]](#)

Sample Preparation

The sample preparation method depends on the matrix.

- **Simple Dissolution:** For pure inulin or simple formulations like multivitamin syrups, the sample is dissolved in hot water (e.g., 60-90 °C), cooled, and then filtered through a 0.45 µm membrane before injection.[\[4\]](#)[\[7\]](#)[\[9\]](#)
- **Hot Water Extraction:** For solid food matrices (e.g., cookies, cereal bars, meat products) and plant materials, inulin is typically extracted with hot water (e.g., 70-80 °C) in a water bath or ultrasonic bath.[\[1\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) The extract is then centrifuged and filtered.
- **Enzymatic Hydrolysis:** An indirect method involves the enzymatic hydrolysis of inulin into fructose and glucose using enzymes like inulinase or fructozyme.[\[13\]](#)[\[15\]](#)[\[16\]](#) The released monosaccharides are then quantified by HPLC. This method is useful for complex matrices where direct analysis is challenging. A sample blank without the enzyme is necessary to account for free fructose and glucose.[\[13\]](#)

Method Validation Data

The following tables summarize quantitative data from various validated HPLC methods for inulin analysis.

Table 1: Linearity of HPLC Methods for Inulin and Related Sugars

Analyte(s)	Concentration Range (mg/mL)	Correlation Coefficient (R ²)	HPLC Method	Reference
Inulin, Nystose, Kestose, Sucrose, Glucose, Fructose	0.1 - 10	> 0.997	HPLC-RID	[5]
Inulin, Fructooligosaccharides	0.5 - 5	> 0.99	HPLC-RID	[17]
Inulin	0.5 - 3.5	-	HPLC-RID	[7]
11 Inulin-type FOS (DP 3-13)	-	> 0.9962	HPLC-CAD	[8][10]
Fructose and Glucose (from hydrolyzed inulin)	-	R ² = 0.99 (Fructose), R ² = 0.98 (Glucose)	HPLC-ELSD	[15]
Fructose (from hydrolyzed inulin)	-	r = 0.999	HPLC-RID	[13]

Table 2: Recovery, Precision, and Limits of Detection/Quantification

Parameter	Value	Matrix/Analyte	HPLC Method	Reference
Recovery	97% (average)	Food matrices	HPLC-RID	[1]
102 - 106%	Meat products	HPLC-RID	[13]	
98.4 - 103.6%	Milk	HPLC-ELSD	[15]	
80.75 - 110.90%	Chicory Roots	HPLC-RID	[14]	
94.0 - 114.4%	Edible plants (11 FOS)	HPLC-CAD	[8][10]	
Precision (RSD)	1.1 - 5% (CV)	Food matrices	HPLC-RID	[1]
2.4% (Repeatability), 5.2% (Reproducibility)	Meat products	HPLC-RID	[13]	
2-3% (Repeatability and Reproducibility)	Functional foods	HPLC-RID	[5]	
0.6-7.3% (Repeatability), 3.1-12.9% (Reproducibility)	Milk	HPLC-ELSD	[15]	
LOD	0.4 - 0.6 µg/mL	11 Inulin-type FOS	HPLC-CAD	[8][10]
LOQ	1.4 - 2.3 µg/mL	11 Inulin-type FOS	HPLC-CAD	[8][10]

Experimental Protocols

Protocol 1: Direct Determination of Inulin in Food Products by HPLC-RID

This protocol is based on the method described for determining inulin for food labeling purposes.^[1]

1. Instrumentation:

- HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).
- Column: Aminex HPX-87C (300 mm x 7.8 mm).^[1]
- Data acquisition and processing software.

2. Reagents and Standards:

- Inulin standard (from chicory).
- HPLC-grade deionized water.

3. Chromatographic Conditions:

- Mobile Phase: Deionized water.^{[1][11]}
- Flow Rate: 0.6 mL/min.^[11]
- Column Temperature: 85 °C.^{[1][11]}
- Detector Temperature: Controlled, as per manufacturer's instructions.
- Injection Volume: 20 µL.^[11]

4. Standard Preparation:

- Prepare a stock solution of inulin (e.g., 5 mg/mL) in deionized water. Use a hot water bath to aid dissolution.
- Prepare a series of calibration standards (e.g., 0.5, 1.0, 2.5, 5.0 mg/mL) by diluting the stock solution.^[11]

5. Sample Preparation (e.g., for cookies):

- Weigh a representative amount of the homogenized sample.
- Perform a hot water extraction by adding a known volume of deionized water and heating in a water bath (e.g., 80 °C) for a specified time (e.g., 1 hour).[\[12\]](#)
- Cool the mixture to room temperature.
- Centrifuge the extract to separate solid particles.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

6. Analysis:

- Equilibrate the HPLC system until a stable baseline is achieved.
- Inject the calibration standards to generate a calibration curve.
- Inject the prepared samples.
- Identify the inulin peak based on the retention time of the standard.
- Quantify the inulin concentration in the sample using the calibration curve.

Protocol 2: Analysis of Inulin using HPLC-ELSD

This protocol is adapted from a method for inulin quantification with evaporative light scattering detection.[\[12\]](#)

1. Instrumentation:

- HPLC system with a pump, autosampler, and column oven.
- Evaporative Light Scattering Detector (ELSD).
- Cation exchange (Ag⁺) column.

2. Reagents and Standards:

- Inulin standard.

- HPLC-grade deionized water.

3. Chromatographic Conditions:

- Mobile Phase: Isocratic elution with deionized water.[\[12\]](#)
- Analysis Time: 16 minutes.[\[12\]](#)
- Column Temperature: As recommended for the specific column.

4. ELSD Detector Parameters:

- Evaporator Temperature: 80 °C.[\[12\]](#)
- Nebulizer Temperature: 80 °C.[\[12\]](#)
- Gas Flow Rate: 1.3 SLM (Standard Liters per Minute).[\[12\]](#)
- Detector Gain: 1.[\[12\]](#)

5. Sample Preparation:

- Follow a suitable extraction procedure, such as hot water extraction with ultrasonication (e.g., 1h at 80°C in a water bath followed by 30 min ultrasonication).[\[12\]](#)
- For purification, precipitation with a solvent like acetone can be employed.[\[12\]](#)
- Re-dissolve the extracted inulin and filter through a 0.45 µm membrane before injection.

6. Analysis:

- Follow the general analysis steps outlined in Protocol 1, using the ELSD for detection.

Protocol 3: Indirect Analysis of Inulin via Enzymatic Hydrolysis

This protocol is based on the principle of hydrolyzing inulin to its constituent monosaccharides.
[\[13\]](#)[\[15\]](#)

1. Instrumentation:

- HPLC system as described in Protocol 1 (HPLC-RID).
- Water bath for incubation.

2. Reagents and Standards:

- Inulinase or Fructozyme enzyme solution.
- Fructose and glucose standards.
- Appropriate buffer solution for the enzyme (e.g., acetate buffer).
- Internal standard (e.g., rhamnose).[13]
- HPLC-grade deionized water.

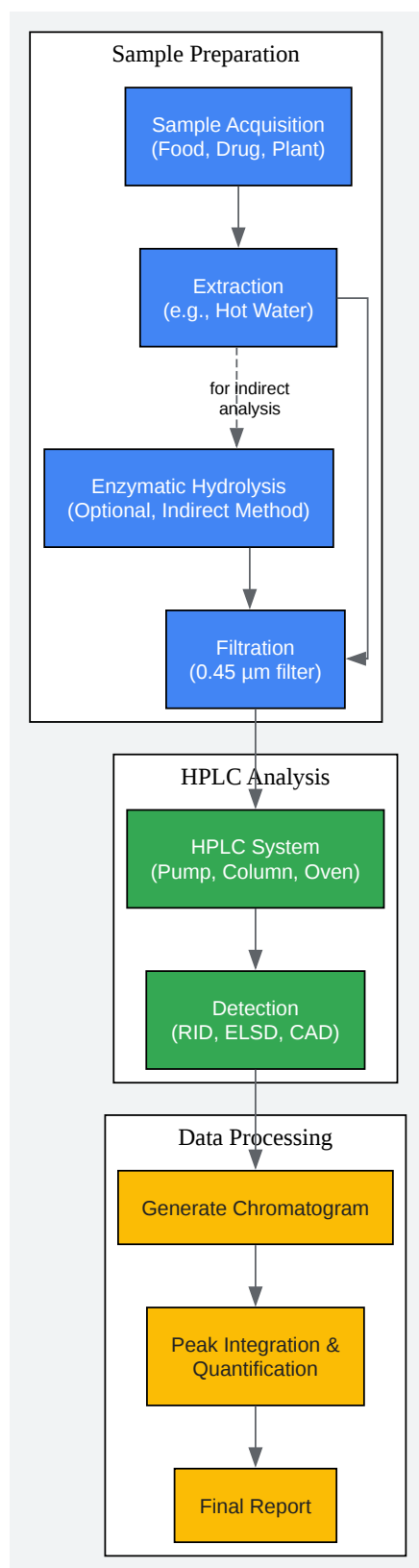
3. Sample Preparation and Hydrolysis:

- Extract inulin from the sample as described in Protocol 1 (Step 5).
- For each sample extract, prepare two aliquots: a "Sample" and a "Sample Blank".[13]
- To the "Sample" aliquot, add the inulinase enzyme solution and buffer.
- To the "Sample Blank" aliquot, add the buffer but no enzyme.[13]
- Incubate both aliquots under optimal conditions for the enzyme (e.g., pH 4.5, 24 °C for 25 min, as specified by the enzyme manufacturer).[16]
- Stop the enzymatic reaction (e.g., by heat deactivation or addition of a stopping reagent).
- Add the internal standard to both aliquots.
- Filter both solutions through a 0.45 µm syringe filter.

4. HPLC Analysis:

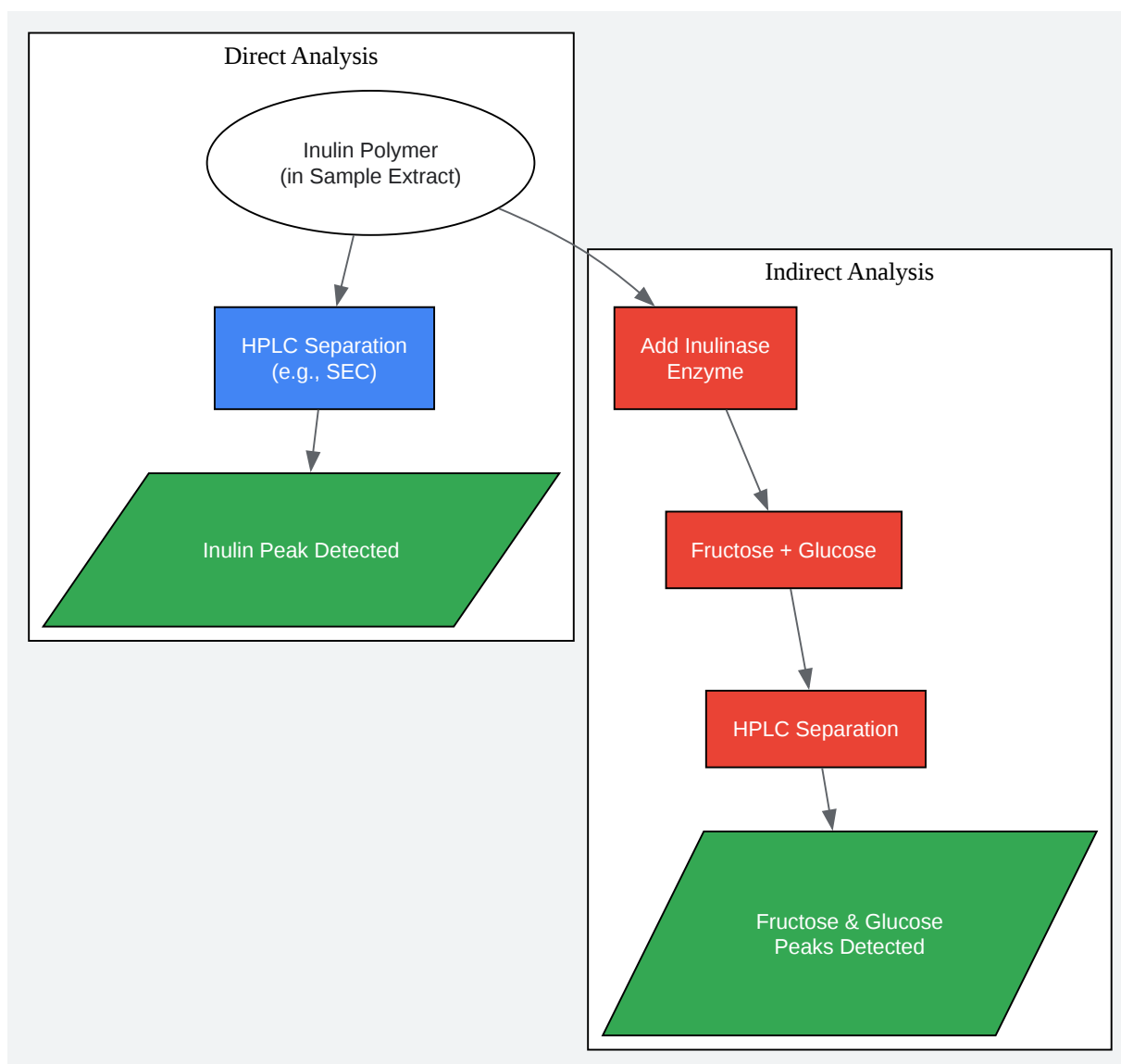
- Use an appropriate HPLC method for the separation of fructose, glucose, and the internal standard (e.g., using an Aminex HPX-87C or similar column).
- Inject the standards, the "Sample", and the "Sample Blank" into the HPLC system.
- Calculate the concentration of fructose released from inulin by subtracting the fructose concentration in the "Sample Blank" from that in the "Sample".
- Calculate the original inulin concentration based on the amount of released fructose (and glucose, if applicable).

Visualizations



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Caption: Experimental workflow for inulin analysis by HPLC.



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Caption: Logical relationship of direct vs. indirect HPLC analysis of inulin.

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